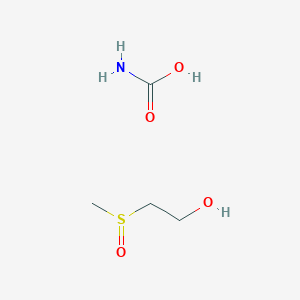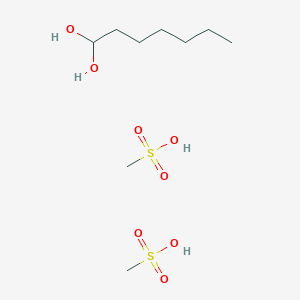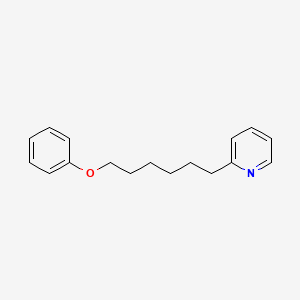
1,4-Diaminoanthracene-9,10-dione;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diaminoanthracene-9,10-dione;dihydrate, also known as 1,4-Diaminoanthraquinone, is a compound with the chemical formula C14H10N2O2. It is characterized by its two amino groups attached to an anthraquinone backbone. This compound is known for its applications in the dye industry, where it is used as a dye intermediate due to its good lightfastness and deep red color .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Diaminoanthracene-9,10-dione;dihydrate can be synthesized through various methods. One common method involves the reaction of 1,4-dinitroanthraquinone with reducing agents such as sodium sulfide in the presence of sodium hydroxide. The reaction is typically carried out in a mixture of water and ethanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the use of monoamino-monotosyl-anthraquinones as intermediates. This method provides a simple and efficient route for preparing unsymmetrically substituted 1,4-diaminoanthraquinones .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Diaminoanthracene-9,10-dione;dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nitrating agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinones, which are valuable intermediates in the synthesis of dyes and pigments .
Wissenschaftliche Forschungsanwendungen
1,4-Diaminoanthracene-9,10-dione;dihydrate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential anticancer and antiviral activities.
Industry: It is used in the production of pigments for textiles, plastics, and printing inks.
Wirkmechanismus
The mechanism of action of 1,4-Diaminoanthracene-9,10-dione;dihydrate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cellular processes, contributing to its antibacterial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
- 1,5-Diaminoanthracene-9,10-dione
- 2,6-Diaminoanthracene-9,10-dione
- 1,4-Diaminoanthracene-9,10-diol
Comparison: 1,4-Diaminoanthracene-9,10-dione;dihydrate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 1,5-Diaminoanthracene-9,10-dione, it has different reactivity and applications in dye synthesis. The presence of amino groups at the 1,4-positions makes it particularly suitable for certain types of chemical reactions and industrial applications .
Eigenschaften
CAS-Nummer |
116237-89-9 |
|---|---|
Molekularformel |
C14H14N2O4 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
1,4-diaminoanthracene-9,10-dione;dihydrate |
InChI |
InChI=1S/C14H10N2O2.2H2O/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18;;/h1-6H,15-16H2;2*1H2 |
InChI-Schlüssel |
IHLHAEVYUFKUKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)N)N.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
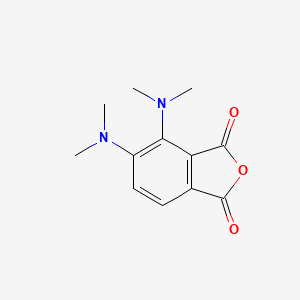
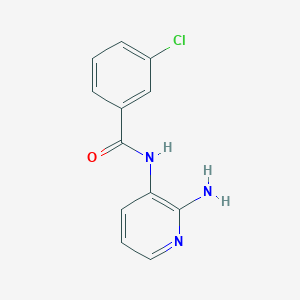
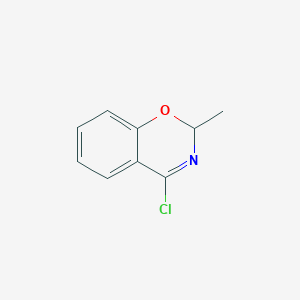
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)


![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)
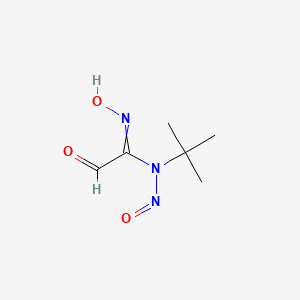
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
